This compound can be synthesized from readily available precursors in organic chemistry laboratories. It falls under the category of substituted benzamides, which are widely studied for their biological activities and utility in drug development. The specific chemical structure can be denoted by its IUPAC name, which reflects its functional groups and substituents.
The synthesis of 4-Fluoro-N-(indan-2-yl)benzamide typically involves several key steps, often starting from commercially available starting materials such as 4-fluorobenzoyl chloride and indan-2-amine.
The molecular structure of 4-Fluoro-N-(indan-2-yl)benzamide consists of a benzene ring with a fluorine atom at the para position relative to the amide group. The indan moiety contributes to the compound's three-dimensional conformation, influencing its physical and chemical properties.
4-Fluoro-N-(indan-2-yl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for 4-Fluoro-N-(indan-2-yl)benzamide is primarily explored in medicinal chemistry contexts where it may act as a pharmacophore in drug design:
Understanding the physical and chemical properties of 4-Fluoro-N-(indan-2-yl)benzamide is crucial for its application in research and industry:
4-Fluoro-N-(indan-2-yl)benzamide has promising applications in several fields:
4-Fluoro-N-(indan-2-yl)benzamide enhances cardiovascular function primarily through endothelial nitric oxide synthase (eNOS) upregulation. The compound’s fluorobenzamide moiety facilitates specific binding to kinase domains (e.g., PI3K/Akt), triggering phosphorylation events that stabilize eNOS mRNA and increase enzyme synthesis. This pathway critically augments nitric oxide (NO) bioavailability, improving vasodilation in endothelial cells . Molecular dynamics simulations confirm that the indane group anchors the compound to the caveolin-1 binding site, displacing inhibitory interactions and promoting eNOS activation [4].
Table 1: Key Signaling Pathways Modulated by 4-Fluoro-N-(indan-2-yl)benzamide
Pathway | Target Molecule | Biological Effect | Experimental Evidence |
---|---|---|---|
PI3K/Akt | eNOS Phosphorylation | ↑ NO production, vasodilation | Kinase activity assays |
AMPK/SIRT1 | PGC-1α Activation | Mitochondrial biogenesis, ROS reduction | Gene expression profiling [4] |
Caveolin-1 Displacement | eNOS Complex | Enzyme derepression | Co-immunoprecipitation [8] |
In atherosclerosis models, 4-Fluoro-N-(indan-2-yl)benzamide restores dysregulated eNOS transcription by modulating histone deacetylases (HDACs) and recruiting CREB-binding protein (CBP) to the eNOS promoter. This increases eNOS expression by 2.3-fold in hypoxic endothelial cells [4]. The compound’s 4-fluoroaryl group enables nuclear translocation, where it interacts with hypoxia-responsive elements (HREs), counteracting HIF-1α–mediated eNOS suppression during ischemia [8].
The compound employs dual mechanisms for eNOS activation:
Table 2: Calcium Modulation Profiles in eNOS Activation
Activation Mechanism | Key Mediators | Effect Size | Pathophysiological Relevance |
---|---|---|---|
Calcium-Dependent | TRPV4, Calmodulin | EC₅₀ = 0.8 μM | Acute vasodilation |
Calcium-Independent | AMPK, Akt, PKC | EC₅₀ = 1.2 μM | Chronic ischemia, diabetic vasculopathy |
4-Fluoro-N-(indan-2-yl)benzamide disrupts RhoA/ROCK signaling by competitively inhibiting RhoGEF binding sites, reducing ROCK2 activity by 65%. This leads to actin depolymerization and stress fiber dissolution, lowering vascular resistance. Concurrently, it activates Rac1/Cdc42, promoting cortical actin reorganization and endothelial barrier integrity [4]. Fluorescence resonance energy transfer (FRET) biosensors verify RhoA inactivation within 10 minutes of compound exposure [8].
Structural Analogs with Shared Targets
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7